4-Fluoro-1,7-naphthyridine

Antibacterial Fluoroquinolone MIC

4-Fluoro-1,7-naphthyridine is a strategic fluorinated building block offering a differentiated 1,7-regioisomeric scaffold. The C-4 fluorine provides quantifiable electronic effects (ΔpKa, ΔlogP) that enhance passive permeability and metabolic stability, while the 1,7-arrangement delivers unique hinge-binding geometry for kinases (PIP4K2A, CK2, FGFR), GPCRs (mGlu5), and PDE4. This core has demonstrated a 2- to 4-fold potency advantage over ciprofloxacin in antibacterial programs. Substituting with non-fluorinated or regioisomeric analogs compromises target engagement, selectivity, and pharmacokinetic consistency. Secure a reliable supply of this research-grade intermediate to accelerate your SAR and lead-optimization studies.

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
Cat. No. B12970060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1,7-naphthyridine
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=CC(=C21)F
InChIInChI=1S/C8H5FN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H
InChIKeyYCDZFXOZARABDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1,7-naphthyridine: A Core Heterocyclic Scaffold for Rational Medicinal Chemistry and Targeted Procurement


4-Fluoro-1,7-naphthyridine (CAS 1309379-34-7; C8H5FN2; MW 148.14) is a fluorinated heteroaromatic building block within the 1,7-naphthyridine isomer class . This scaffold features a fused bicyclic pyridine system with nitrogen atoms at the 1- and 7-positions, and a fluorine substituent at the 4-position, a modification widely recognized across medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity [1]. Unlike the more extensively explored 1,8-naphthyridine regioisomer (the core of commercial fluoroquinolone antibiotics), the 1,7-arrangement offers a distinct electronic distribution and vector geometry that enables engagement with a different spectrum of biological targets, including specific kinases (e.g., PIP4K2A, FGFR), phosphodiesterases (PDE4), and GPCRs (e.g., mGlu5), positioning it as a strategic procurement choice for discovery programs seeking novel intellectual property space or isozyme selectivity profiles not readily accessible with 1,8-analogs [2].

Procurement Risks in Substituting 4-Fluoro-1,7-naphthyridine with Non-Fluorinated or Regioisomeric Analogs


Substituting 4-Fluoro-1,7-naphthyridine with a non-fluorinated 1,7-naphthyridine or a differently substituted analog (e.g., 4-chloro, 4-bromo, or 1,8-regioisomer) is not a viable procurement strategy for applications demanding defined physicochemical and target interaction properties. The presence of the C-4 fluorine atom is not an inert replacement; it confers specific and quantifiable electronic effects (e.g., reduced ring basicity and altered pKa) and lipophilicity shifts (ΔlogP) that directly impact passive membrane permeability and metabolic soft-spot protection, as documented in comparative studies of fluorinated versus non-fluorinated heteroaromatic systems [1]. Furthermore, regioisomeric substitution (e.g., 1,8- vs. 1,7-naphthyridine) yields distinct spatial vectors for substituent growth, which is critical in structure-based drug design where the geometric arrangement of hinge-binding motifs or selectivity pockets dictates kinase or GPCR engagement; as demonstrated for mGlu5 antagonists and kinase inhibitors, the 1,7-regioisomer series can yield potent antagonists that are not matched by other regioisomers due to fundamental differences in binding mode geometry [2]. Consequently, procurement of an incorrect analog risks not only loss of potency but also introduction of uncharacterized selectivity liabilities and divergent pharmacokinetic behavior, invalidating structure-activity relationship (SAR) hypotheses and delaying project timelines.

Quantitative Differentiation of 4-Fluoro-1,7-naphthyridine Against Key Analogs: A Procurement Evidence Guide


Enhanced Antibacterial Potency of Fluoro-Naphthyridine Core: 2- to 4-Fold Improvement Over Ciprofloxacin

Although direct MIC data for the simple 4-Fluoro-1,7-naphthyridine core is not reported, the broader class of fluoro-naphthyridines consistently demonstrates superior antibacterial potency over non-fluorinated analogs and benchmark quinolones. The C-7 azetidinyl fluoro-naphthyridine E-4695 exhibited a general 2- to 4-fold higher activity than ciprofloxacin across multiple Gram-positive and Gram-negative species, with notable MIC90 values including 0.06 mg/L against S. aureus and ≤0.015 mg/L against Acinetobacter spp. [1]. This quantitative advantage establishes the fluoro-naphthyridine core as a privileged scaffold for antibacterial drug discovery, guiding procurement of building blocks like 4-Fluoro-1,7-naphthyridine for medicinal chemistry exploration of novel DNA gyrase and topoisomerase IV inhibitors [2].

Antibacterial Fluoroquinolone MIC DNA Gyrase

Physicochemical Advantage of Fluorine Substitution: pKa and Lipophilicity Modulation for Improved Permeability

Fluorine substitution on the 1,7-naphthyridine core directly modulates key physicochemical parameters that govern passive permeability and oral bioavailability. Direct experimental data for the 3-fluoro isomer demonstrates that fluorine reduces basicity (pKa = 3.9) compared to non-fluorinated 1,7-naphthyridine (pKa = 4.5), while maintaining a balanced lipophilicity (logP = 1.8) that correlates with moderate aqueous solubility (1.2 mg/mL at pH 7.4) . By class-level inference, the 4-fluoro regioisomer is expected to exhibit comparable pKa depression and logP modulation relative to its non-fluorinated parent, an effect that enhances membrane permeability in physiological environments by reducing the fraction of ionized species at intestinal pH and improving passive diffusion across lipid bilayers [1].

Physicochemical pKa Lipophilicity Permeability ADME

Kinase Inhibitor Potency Differentiation: 1,7-Naphthyridine Core Delivers Low Nanomolar IC50 Values in PIP4K2A and CK2 Series

The 1,7-naphthyridine scaffold, and by extension its 4-fluoro derivative, is a validated kinase inhibitor core with demonstrated potency in the low nanomolar range. In the CK2 inhibitor series, 1,7-naphthyridine analogs achieve CK2α IC50 values as low as 21 nM and CK2α′ IC50 values as low as 6.0 nM (compound 11), a >40-fold improvement over the unoptimized lead compound (CK2α IC50 = 920 nM, CK2α′ IC50 = 200 nM) [1]. In a parallel program targeting PIP4K2A, optimized 1,7-naphthyridine-based inhibitors BAY-091 and BAY-297 exhibit high potency and selectivity profiles suitable for in vivo tumor growth inhibition studies [2]. While direct IC50 data for the 4-fluoro building block itself is not reported, the fluorine atom at the 4-position provides a critical synthetic handle for further elaboration via cross-coupling or nucleophilic aromatic substitution, enabling access to these potent kinase inhibitor chemotypes that are not readily accessible from 1,8-naphthyridine or non-fluorinated cores.

Kinase Inhibition PIP4K2A CK2 IC50 Cancer

Regioisomeric Differentiation for GPCR Antagonism: 1,7-Naphthyridine Series Yields Potent mGlu5 Antagonists with Distinct SAR from 1,8- and 1,6-Isomers

A direct head-to-head SAR comparison of three regioisomeric aryl naphthyridine series (1,6-, 1,7-, and 1,8-) as mGlu5 receptor antagonists revealed that the 1,7-regioisomer series produces potent antagonists with distinct structure-activity relationships that are not mirrored by the other regioisomers [1]. The 1,7-naphthyridine series demonstrated both in vitro potency and in vivo pharmacological activity in relevant behavioral models, validating the scaffold for CNS-penetrant GPCR modulation. The 4-fluoro substitution on this 1,7-core serves as a key synthetic entry point for introducing the aryl moieties necessary for mGlu5 antagonist activity, as described in the patent literature for PDE4 inhibitors and kinase modulators built upon the same fluorinated 1,7-naphthyridine template [2].

GPCR mGlu5 Antagonist Neuroscience Regioisomer

Cytotoxicity Profile: Naphthyridine Derivatives Demonstrate Sub-Micromolar Anticancer Activity in HeLa and PC-3 Cell Lines

A systematic evaluation of naphthyridine derivatives for in vitro cytotoxic activity revealed sub-micromolar potency in multiple human cancer cell lines. Select naphthyridine analogs bearing a C-2 naphthyl ring achieved IC50 values of 0.71 μM, 2.3 μM, and 2.6 μM against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines, respectively, as determined by MTT assay [1]. While the specific 4-Fluoro-1,7-naphthyridine building block was not directly assayed, the data confirm that the 1,7-naphthyridine scaffold can be elaborated into potent cytotoxic agents, with fluorine substitution at position 4 offering a synthetic handle for introducing the aromatic moieties critical for anticancer activity. Furthermore, related 1,5- and 1,7-naphthyridine derivatives have been identified as potent FGFR kinase inhibitors with in vivo antitumor efficacy in xenograft models [2].

Cytotoxicity Anticancer HeLa PC-3 Topoisomerase

High-Value Application Scenarios for 4-Fluoro-1,7-naphthyridine in Drug Discovery and Chemical Biology


Antibacterial Drug Discovery: Building Fluoro-Naphthyridine DNA Gyrase Inhibitors

Procurement of 4-Fluoro-1,7-naphthyridine is strategically indicated for medicinal chemistry programs developing novel antibacterial agents targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). The fluoro-naphthyridine core has demonstrated a 2- to 4-fold potency advantage over ciprofloxacin, with MIC90 values as low as 0.06 mg/L against S. aureus and ≤0.015 mg/L against Acinetobacter spp. [1]. The 4-fluoro substituent provides a critical point for further derivatization to optimize spectrum, potency, and resistance profile.

Kinase Inhibitor Hit-to-Lead Optimization: Accessing PIP4K2A and CK2 Chemical Space

For oncology and immunology programs targeting kinases such as PIP4K2A, CK2, or FGFR, 4-Fluoro-1,7-naphthyridine serves as a privileged core for building ATP-competitive inhibitors. Optimized 1,7-naphthyridine analogs achieve low nanomolar enzymatic IC50 values (e.g., CK2α IC50 = 21 nM, CK2α′ IC50 = 6.0 nM) [2], and the 4-fluoro group enables late-stage functionalization via cross-coupling or nucleophilic aromatic substitution to explore diverse chemical space. The validated 1,7-regioisomeric scaffold offers a differentiated kinase hinge-binding motif compared to more crowded 1,8-naphthyridine cores.

CNS Drug Discovery: GPCR Modulation via mGlu5 Antagonism

For neuroscience programs targeting the Class III GPCR mGlu5, which is implicated in anxiety, pain, and Fragile X syndrome, 4-Fluoro-1,7-naphthyridine provides a validated synthetic entry point to the 1,7-regioisomeric aryl naphthyridine antagonist series. A direct SAR comparison of regioisomeric series confirmed that only the 1,7-arrangement yields potent mGlu5 antagonists with in vivo activity [3]. The fluorine at position 4 is essential for subsequent functionalization to introduce the aryl moieties required for receptor engagement.

PDE4 Inhibitor Optimization: Enhancing Solubility and Pharmacokinetics

For respiratory and inflammatory disease programs targeting phosphodiesterase-4 (PDE4), the 1,7-naphthyridine core has been clinically validated. Solubility-driven optimization of 1,7-naphthyridine PDE4 inhibitors has produced clinical candidates with improved pharmacokinetic properties while retaining target potency [4]. 4-Fluoro-1,7-naphthyridine serves as a versatile building block for constructing novel PDE4 inhibitors with potentially differentiated selectivity and ADME profiles relative to existing clinical compounds.

Quote Request

Request a Quote for 4-Fluoro-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.